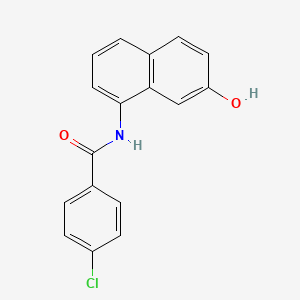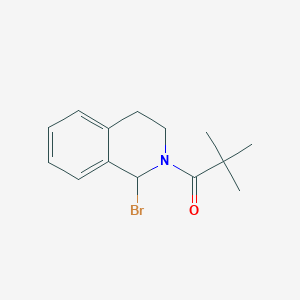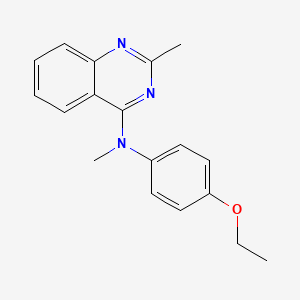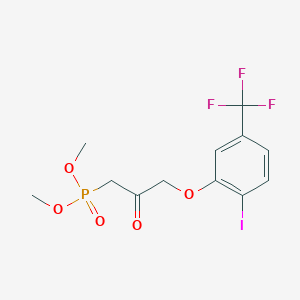![molecular formula C16H10ClN3O B11833301 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol CAS No. 137695-83-1](/img/structure/B11833301.png)
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and isoquinoline moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is usually carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-metal catalysis and catalyst-free green synthesis, can be applied to scale up the production process. These methods aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antibacterial research.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s fluorescent properties make it useful in the development of fluorescent probes and sensors.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with similar structural features.
Isoquinoline derivatives: Compounds such as berberine and morphine, which also contain the isoquinoline moiety.
Uniqueness
2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol is unique due to the combination of pyrazole and isoquinoline rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
137695-83-1 |
|---|---|
Molekularformel |
C16H10ClN3O |
Molekulargewicht |
295.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]isoquinolin-3-one |
InChI |
InChI=1S/C16H10ClN3O/c17-11-5-7-12(8-6-11)20-16(21)15-14(19-20)13-4-2-1-3-10(13)9-18-15/h1-9,19H |
InChI-Schlüssel |
AUFHUXSDQUEVRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC3=C2NN(C3=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


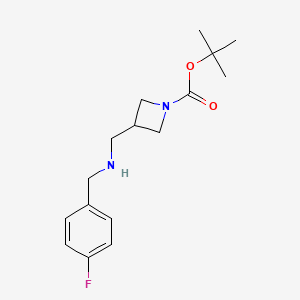
![4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11833225.png)
![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)
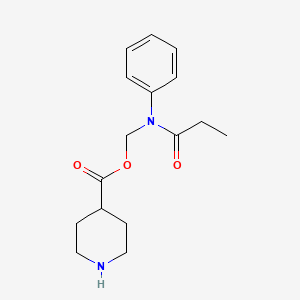
![9-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11833248.png)
![N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B11833257.png)

